Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine
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Overview
Description
Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazolo[4,5-e]pyrimidine core, which is fused with a phenyl group and a pyridyl ethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. For instance, the reaction of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate can yield intermediate compounds, which are further reacted with aromatic aldehydes to form the desired pyrazolopyrimidine derivatives .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis have been employed to enhance reaction rates and yields. This method involves the use of ultrasonic waves to facilitate the cyclization reactions, leading to efficient synthesis of pyrazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer properties.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Phenylpyrazolo[3,4-d]pyrimidine: Exhibits potent anticancer activity and multitarget enzyme inhibition.
1-(Pyrimidin-4-yl)pyrazol-5(4H)-one: Used in the synthesis of various biologically active compounds.
Uniqueness
Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine stands out due to its unique combination of a pyrazolopyrimidine core with a phenyl and pyridyl ethylamine moiety. This structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
Biological Activity
Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine is a complex organic compound that belongs to the pyrazolo[4,5-e]pyrimidine class. This compound exhibits a unique structural configuration that may contribute to its diverse biological activities. This article delves into its biological activity, synthesizing relevant studies and findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyrimidine moiety , along with a methyl group attached to the pyrazole ring and an ethylamine side chain that includes a pyridine ring. This arrangement is significant for its potential pharmacological applications, as it enhances interactions with biological targets.
Biological Activities
Research indicates that compounds in the pyrazolo[4,5-e]pyrimidine family exhibit various biological activities. The following table summarizes key findings related to the biological activities of this compound and similar compounds:
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound interacts with specific receptors in the central nervous system, influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cellular Uptake : The presence of the pyridine moiety enhances cellular uptake and bioavailability.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of various pyrazolo[4,5-e]pyrimidines, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus .
- Anticancer Research : In vitro studies demonstrated that this compound could reduce the viability of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival .
- Peripheral Benzodiazepine Receptor Binding : Binding affinity studies showed that this compound acts as a selective ligand for peripheral benzodiazepine receptors, which are implicated in neuroprotection and modulation of steroid biosynthesis .
Properties
CAS No. |
6220-38-8 |
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Molecular Formula |
C19H18N6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18N6/c1-24(12-10-15-7-5-6-11-20-15)18-17-13-23-25(19(17)22-14-21-18)16-8-3-2-4-9-16/h2-9,11,13-14H,10,12H2,1H3 |
InChI Key |
PVOKCUYLIVERHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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